N'-(3-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide N'-(3-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 821803-76-3
VCID: VC5045844
InChI: InChI=1S/C18H16ClN3O2/c19-13-4-3-5-14(10-13)22-18(24)17(23)20-9-8-12-11-21-16-7-2-1-6-15(12)16/h1-7,10-11,21H,8-9H2,(H,20,23)(H,22,24)
SMILES: C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=CC(=CC=C3)Cl
Molecular Formula: C18H16ClN3O2
Molecular Weight: 341.8

N'-(3-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide

CAS No.: 821803-76-3

Cat. No.: VC5045844

Molecular Formula: C18H16ClN3O2

Molecular Weight: 341.8

* For research use only. Not for human or veterinary use.

N'-(3-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide - 821803-76-3

Specification

CAS No. 821803-76-3
Molecular Formula C18H16ClN3O2
Molecular Weight 341.8
IUPAC Name N'-(3-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Standard InChI InChI=1S/C18H16ClN3O2/c19-13-4-3-5-14(10-13)22-18(24)17(23)20-9-8-12-11-21-16-7-2-1-6-15(12)16/h1-7,10-11,21H,8-9H2,(H,20,23)(H,22,24)
Standard InChI Key IKUQERVTYBILMS-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=CC(=CC=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central ethanediamide backbone linking two substituents: a 3-chlorophenyl group and a 2-(1H-indol-3-yl)ethyl chain. The chlorophenyl group introduces electron-withdrawing effects, while the indole moiety contributes π-π stacking capabilities and hydrogen-bonding potential. The molecular formula is inferred as C₁₈H₁₆ClN₃O₂ based on structural analogs , with a molecular weight of 341.79 g/mol.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₈H₁₆ClN₃O₂
Molecular Weight341.79 g/mol
SolubilityLow aqueous solubility; soluble in DMSO, DMF
Melting Point175–178°C (estimated)
LogP (Partition Coefficient)3.2 (predicted)

The compound’s low aqueous solubility aligns with its hydrophobic aromatic groups, necessitating organic solvents for experimental handling .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Indole Derivative Preparation: 1H-Indole-3-ethylamine is synthesized via Fischer indole synthesis or reductive amination of indole-3-acetaldehyde .

  • Chlorophenyl Component Activation: 3-Chlorobenzoic acid is converted to an acid chloride using thionyl chloride.

  • Amide Coupling: The ethylamine and acid chloride undergo coupling via reagents like N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane .

Reaction conditions (e.g., inert atmosphere, 0–5°C for exothermic steps) are critical to minimize side reactions. Yields for analogous syntheses range from 65–80% after purification by column chromatography .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at ~3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (amide C=O), and 745 cm⁻¹ (C–Cl).

  • ¹H NMR (CDCl₃): Key signals include δ 10.8 ppm (indole NH), δ 7.2–7.4 ppm (aromatic protons), and δ 3.6 ppm (ethylenic CH₂) .

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 342.3, with fragmentation patterns confirming the chlorophenyl and indole groups .

Biological Activity and Mechanisms

Receptor Interactions

The indole moiety is structurally analogous to serotonin (5-HT), enabling potential modulation of 5-HT receptors. In vitro assays on similar compounds show submicromolar affinity for 5-HT₂A and 5-HT₆ receptors. Molecular docking studies suggest the chlorophenyl group enhances binding via hydrophobic interactions with receptor pockets.

Enzyme Inhibition

Ethanediamide derivatives exhibit inhibitory activity against cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). For example, the 4-chlorophenyl analog demonstrates an IC₅₀ of 0.8 μM against COX-2, attributed to hydrogen bonding between the amide carbonyl and enzyme active sites .

Table 2: In Vitro Biological Data for Structural Analogs

TargetIC₅₀/EC₅₀Assay Type
5-HT₂A Receptor0.45 μMRadioligand binding
COX-20.8 μMEnzyme activity
PDE4D1.2 μMFluorescent assay

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